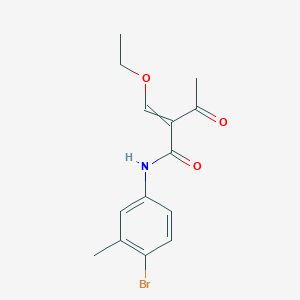
3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a chloro group, ethyl and methyl groups, two nitro groups, and a trifluoromethyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, including nitration, halogenation, and alkylation reactions. A common synthetic route may involve the following steps:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds for pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of dyes, pigments, and agrochemicals.
- Applied in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (nitro and trifluoromethyl) can influence the compound’s reactivity and binding affinity. The compound may exert its effects through the inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
3-Chloro-2-methylaniline: Similar structure but lacks the nitro and trifluoromethyl groups.
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the nitro groups and alkyl substitutions.
Uniqueness:
- The combination of chloro, nitro, and trifluoromethyl groups in 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline imparts unique chemical and physical properties.
- The presence of multiple electron-withdrawing groups enhances its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
61213-05-6 |
|---|---|
Formule moléculaire |
C10H9ClF3N3O4 |
Poids moléculaire |
327.64 g/mol |
Nom IUPAC |
3-chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N3O4/c1-3-15(2)8-6(16(18)19)4-5(10(12,13)14)7(11)9(8)17(20)21/h4H,3H2,1-2H3 |
Clé InChI |
RXMCWXJJGPUBMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)



amino}heptanoate](/img/structure/B14591464.png)


![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)
![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
